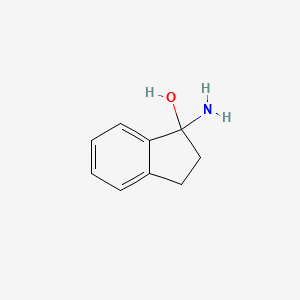

Aminoindanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-amino-2,3-dihydroinden-1-ol |

InChI |

InChI=1S/C9H11NO/c10-9(11)6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6,10H2 |

InChI Key |

HDXFCPZKMFTOLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(N)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (1R,2S)-cis-1-Amino-2-indanol from Indene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (1R,2S)-cis-1-Amino-2-indanol, a chiral building block of significant interest in medicinal and organic chemistry, notably as a key intermediate in the synthesis of the HIV protease inhibitor Indinavir. The primary focus of this document is the synthetic route commencing from indene (B144670), proceeding via an enantioselective epoxidation to indene oxide, followed by a stereoselective ring-opening to afford the target cis-amino alcohol.

Introduction

(1R,2S)-cis-1-Amino-2-indanol is a valuable chiral auxiliary and a critical component in the synthesis of various pharmaceuticals. Its rigid bicyclic structure and the defined stereochemistry of the amino and hydroxyl groups are pivotal for its applications in asymmetric synthesis and as a ligand for metal catalysts. The synthesis described herein is a well-established and efficient method that employs a Jacobsen-Katsuki epoxidation for the enantioselective formation of the epoxide intermediate, followed by a Ritter reaction to introduce the amino functionality with the desired cis-stereochemistry.

Synthetic Pathway Overview

The overall synthetic strategy involves two key transformations:

-

Enantioselective Epoxidation of Indene: Indene is subjected to an asymmetric epoxidation to yield (1S,2R)-indene oxide. This step is crucial for establishing the desired absolute stereochemistry.

-

Ritter Reaction and Hydrolysis: The resulting (1S,2R)-indene oxide undergoes a Ritter reaction with a nitrile, typically acetonitrile (B52724), in the presence of a strong acid. This is followed by hydrolysis of the intermediate oxazoline (B21484) to furnish (1R,2S)-cis-1-Amino-2-indanol.

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the synthesis.

Table 1: Enantioselective Epoxidation of Indene to (1S,2R)-Indene Oxide

| Parameter | Value | Reference |

| Catalyst | (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst) | [1] |

| Oxidant | Sodium hypochlorite (B82951) (NaOCl) solution | [1] |

| Phase Transfer Co-catalyst | 4-Phenylpyridine (B135609) N-oxide | [1] |

| Solvent | Dichloromethane (B109758) and Hexanes | [1] |

| Reaction Temperature | 0 to 2 °C | [1] |

| Typical Yield | 71% | [1] |

| Enantiomeric Excess (ee) | 84-86% | [1] |

Table 2: Ritter Reaction and Hydrolysis of (1S,2R)-Indene Oxide

| Parameter | Value | Reference |

| Reagents | Fuming sulfuric acid (27-33% SO₃), Acetonitrile | [1] |

| Solvent | Acetonitrile and Hexanes | [1] |

| Reaction Temperature | -5 to 0 °C | [1] |

| Intermediate | Oxazoline | [2] |

| Hydrolysis Conditions | Water, followed by basification with NaOH | [1] |

| Overall Yield from Indene | 50% (after purification and enantioenrichment) | [3] |

| Final Enantiomeric Excess (ee) | >99% (after crystallization with L-tartaric acid) | [2][3] |

Experimental Protocols

Part A: (1S,2R)-Indene oxide[1]

-

A 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and a thermocouple is charged with indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.

-

The resulting brown mixture is cooled to -5°C.

-

A cold sodium hypochlorite (NaOCl) solution (191 mL, 1.7 M) is added slowly with vigorous stirring, maintaining the reaction temperature between 0°C and 2°C.

-

After the complete addition of the bleach, the reaction is stirred for an additional hour at 0°C.

-

Hexanes (200 mL) are added, and the mixture is filtered through a pad of Celite.

-

The filter cake is washed with dichloromethane (2 x 50 mL).

-

The filtrate is transferred to a separatory funnel, and the aqueous layer is removed.

-

The organic layer is washed with saturated aqueous sodium chloride solution (100 mL), dried over sodium sulfate, filtered, and concentrated by rotary evaporation.

-

The crude product is purified by short path vacuum distillation to yield (1S,2R)-indene oxide as a colorless to slightly yellow liquid.

Part B: (1S,2R)-1-Aminoindan-2-ol (crude)[1]

-

A dry, 1000-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, two addition funnels, and a thermocouple is charged with dry acetonitrile (100 mL) and cooled to -5°C under a nitrogen atmosphere.

-

With vigorous stirring, fuming sulfuric acid (20 mL, 27-33% SO₃) is added slowly.

-

A solution of (1S,2R)-indene oxide (26.0 g, 0.197 mol) in dry hexanes (200 mL) is added dropwise, maintaining the temperature below 0°C.

-

The reaction mixture is stirred for 30 minutes at 0°C.

-

The reaction is quenched by the slow addition of water (150 mL), keeping the temperature below 10°C.

-

The mixture is then heated to 60°C and stirred for 2 hours to effect hydrolysis of the intermediate oxazoline.

-

After cooling to room temperature, the layers are separated.

Part C: (1S,2R)-1-Aminoindan-2-ol (purified)[1]

-

The aqueous solution from Part B is transferred to a flask and 1-butanol (B46404) (100 mL) is added.

-

A 50% aqueous sodium hydroxide (B78521) solution is added slowly with cooling to maintain the temperature below 30°C until the pH of the mixture reaches 12-13.

-

The 1-butanol layer is separated, and the aqueous layer is extracted with another 100 mL of 1-butanol.

-

The combined butanol extracts are concentrated under reduced pressure.

-

The resulting residue is dissolved in hot isopropanol, and the solution is allowed to cool to room temperature and then in an ice bath to induce crystallization.

-

The white, crystalline product is collected by filtration, washed with cold isopropanol, and dried under vacuum.

-

For enantioenrichment to >99% ee, the product can be recrystallized as its L-tartaric acid salt.[2][3]

Mandatory Visualizations

Reaction Pathway

Caption: Synthetic pathway from indene to (1R,2S)-cis-1-Amino-2-indanol.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of (1R,2S)-cis-1-Amino-2-indanol from indene via indene oxide is a robust and well-documented procedure that provides access to this important chiral building block in high enantiomeric purity. The key steps, Jacobsen epoxidation and the Ritter reaction, are highly stereoselective, ensuring the desired cis-configuration of the final product. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Enantioselective Synthesis of cis-1-Aminoindan-2-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-cis-1-Aminoindan-2-ol is a chiral bicyclic amino alcohol of significant importance in the pharmaceutical industry and asymmetric synthesis. Its rigid conformational structure makes it a highly effective chiral auxiliary and a ligand for asymmetric catalysts.[1][2] Most notably, it is a critical chiral building block for the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor that has played a crucial role in antiretroviral therapy.[3][4] The precise stereochemical arrangement of the amino and hydroxyl groups is paramount for its biological activity and its efficacy in inducing chirality. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access enantiomerically pure cis-1-aminoindan-2-ol has been a major focus of chemical research.[2][5]

This technical guide provides an in-depth overview of the core enantioselective strategies for the synthesis of cis-1-aminoindan-2-ol. It details the primary synthetic routes, presents comparative quantitative data, and provides detailed experimental protocols for key methodologies, aiming to serve as a comprehensive resource for professionals in organic synthesis and drug development.

Key Synthetic Strategies

The enantioselective synthesis of cis-1-aminoindan-2-ol can be broadly categorized into four main approaches:

-

Asymmetric Epoxidation of Indene (B144670) followed by Ritter Reaction: A highly efficient and widely used chemoenzymatic route that establishes the desired stereochemistry early in the synthesis.

-

Kinetic Resolution of Racemic Intermediates: Enzymatic methods are employed to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of two enantiopure streams.

-

Biocatalytic Dihydroxylation: The use of whole-cell microbial systems to perform stereoselective dihydroxylation of indene, offering a green chemistry approach to a key chiral intermediate.

-

Chiral Pool Synthesis: An approach that begins with a readily available, enantiopure starting material from the chiral pool, such as an amino acid or a product of asymmetric dihydroxylation.

Asymmetric Epoxidation and Ritter Reaction Pathway

This is one of the most practical and well-documented methods for the large-scale production of enantiopure cis-1-aminoindan-2-ol. The strategy involves two key steps: the enantioselective epoxidation of indene to form a chiral indene oxide, followed by a regio- and stereoselective Ritter reaction that installs the amino group and sets the final cis stereochemistry.

The epoxidation is famously catalyzed by a chiral manganese-salen complex, known as the Jacobsen catalyst.[6] This reaction is highly effective, yielding the chiral epoxide with good enantioselectivity. The subsequent step is an acid-catalyzed reaction with a nitrile (e.g., acetonitrile), where the nitrile acts as a nucleophile, attacking the epoxide to form a stable five-membered oxazoline (B21484) intermediate. This intramolecular cyclization proceeds with an inversion of configuration at one center, establishing the desired cis relationship between the newly formed amino group and the existing hydroxyl group. Final hydrolysis of the oxazoline yields the target molecule.[2]

Data Presentation

| Catalyst/Reagent | Step | Substrate | Yield (%) | ee (%) | Reference |

| (S,S)-Jacobsen Catalyst | Epoxidation | Indene | 89 | 88 | [2] |

| Fuming H₂SO₄ / Acetonitrile (B52724) | Ritter Reaction | (1S,2S)-Indene Oxide | ~50 (overall) | >99 (after cryst.) | [2] |

| (R,R)-Mn-Salen / NaOCl | Epoxidation | Indene | - | 80-85 | [7] |

Experimental Protocol: (1S,2R)-1-Aminoindan-2-ol Synthesis

(Adapted from Organic Syntheses, Coll. Vol. 10, p.43; Vol. 76, p.46)

Part A: (1S,2S)-Indene oxide

-

A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, and a thermocouple.

-

The flask is charged with indene (29.0 g, 0.25 mol), dichloromethane (B109758) (30 mL), (S,S)-Jacobsen catalyst (0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine (B135609) N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.

-

The mixture is cooled to -5°C. A cold sodium hypochlorite (B82951) solution (191 mL, 1.7 M) is added slowly while vigorously stirring and maintaining the internal temperature between 0°C and 2°C.

-

After the addition is complete, the reaction is stirred for an additional 1 hour at 0°C.

-

Hexanes (200 mL) are added, and the mixture is filtered through a pad of Celite. The filter cake is washed with dichloromethane (2 x 50 mL).

-

The organic layer of the filtrate is separated, washed with saturated aqueous NaCl, dried over Na₂SO₄, filtered, and concentrated by rotary evaporation.

-

The crude epoxide is isolated by short-path vacuum distillation (bp 58-60°C at 0.025 mm Hg) to yield approximately 24.0 g of (1S,2S)-indene oxide with 84-86% ee.[1]

Part B: (1S,2R)-1-Aminoindan-2-ol (Crude)

-

A dry 1000-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, two addition funnels, and a thermocouple under a nitrogen atmosphere.

-

Dry acetonitrile (100 mL) is added and cooled to -5°C.

-

Fuming sulfuric acid (20 mL, 27-33% SO₃) is added slowly, followed by the dropwise addition of a solution of the indene oxide from Part A (26.0 g, 0.197 mol) in dry hexanes (200 mL). The temperature is maintained below 0°C.

-

The reaction is stirred for 1 hour at 0°C, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The mixture is cooled to 0°C, and water (200 mL) is added slowly, keeping the temperature below 20°C.

-

The biphasic mixture is transferred to a flask and heated to reflux for 2 hours to hydrolyze the oxazoline intermediate. After cooling, the layers are separated. The aqueous layer contains the crude product.[1]

Part C: Purification of (1S,2R)-1-Aminoindan-2-ol

-

The aqueous solution from Part B is placed in a 500-mL flask with 1-butanol (B46404) (100 mL).

-

A 50% aqueous solution of sodium hydroxide (B78521) is added slowly with ice bath cooling to maintain the temperature below 30°C until the pH reaches 12-13.

-

The 1-butanol layer is separated, and the aqueous layer is extracted again with 1-butanol (100 mL).

-

The combined butanol extracts are concentrated under vacuum. The residue is dissolved in hot toluene (B28343) (150 mL) and treated with a solution of L-tartaric acid (15 g) in water (15 mL).

-

The mixture is heated to reflux, then cooled slowly to room temperature, and finally cooled to 0°C for 2 hours to crystallize the tartrate salt.

-

The salt is collected by filtration, washed with cold toluene, and then treated with aqueous NaOH to liberate the free amine, which is extracted with 1-butanol.

-

The butanol is removed under vacuum, and the resulting solid is recrystallized from toluene to afford pure (1S,2R)-1-aminoindan-2-ol with >99% ee.[1]

Enzymatic Kinetic Resolution Pathway

This chemoenzymatic strategy relies on the kinetic resolution of a racemic intermediate, typically trans-1-azido-2-indanol. The synthesis begins with the non-stereoselective epoxidation of indene, followed by ring-opening with an azide (B81097) source (e.g., sodium azide) to produce the racemic trans-azido alcohol.

A lipase, such as Lipase PS from Pseudomonas cepacia, is then used to selectively acylate one of the enantiomers in the presence of an acyl donor like isopropenyl acetate. This results in a mixture of an acylated enantiomer (e.g., (1R,2R)-azido acetate) and the unreacted enantiomer ((1S,2S)-azido alcohol), both with high enantiomeric excess. These two compounds can be easily separated chromatographically. Each enantiopure stream can then be converted to the corresponding enantiomer of cis-1-aminoindan-2-ol through a two-step sequence: inversion of the C2 stereocenter (e.g., via Mitsunobu reaction) followed by reduction of the azide group to an amine.[8]

References

- 1. Metabolic engineering of indene bioconversion in Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Bioconversion of indene to cis (1S,2R) indandiol and trans (1R,2R) indandiol by Rhodococcus species | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Aminoindanol Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Amino-2-indanol and its derivatives are a critical class of chiral compounds extensively utilized as catalysts, chiral auxiliaries in asymmetric synthesis, and as key structural motifs in pharmaceuticals.[1] A notable example is the inclusion of (1S, 2R)-1-amino-2-indanol in the structure of Indinavir, a clinically effective HIV protease inhibitor.[1] The efficacy of these molecules is intrinsically linked to their rigid, conformationally constrained bicyclic structure, which provides a well-defined stereochemical environment.[1] This inherent rigidity is not only key to their chemical function but also makes them ideal candidates for detailed structural elucidation using a variety of spectroscopic techniques.

This technical guide provides an in-depth overview of the core spectroscopic methods used to characterize aminoindanol derivatives. It covers the principles of each technique, detailed experimental protocols, and a summary of key quantitative data. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to apply these methods for structural verification, purity assessment, and stereochemical determination.

Core Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound derivatives. Each technique provides unique and complementary information regarding the molecular structure, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR are routinely employed to confirm the molecular structure and stereochemistry.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The signals for the protons on the stereogenic carbons (C1 and C2) are particularly important for confirming the cis or trans relationship.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment. The chemical shifts of the aromatic and aliphatic carbons are characteristic of the indanol core.[2]

-

Chiral NMR: Enantiomeric purity can be assessed using chiral solvating agents (e.g., Mosher's acid) or chiral lanthanide shift reagents, which induce separate signals for the different enantiomers in a racemic mixture.[3][4]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

-

Electron Ionization (EI-MS): Provides a characteristic fragmentation pattern that can serve as a molecular fingerprint.

-

Electrospray Ionization (ESI-MS): A soft ionization technique ideal for determining the molecular weight of the parent molecule with minimal fragmentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to their polarity, this compound derivatives often require derivatization to increase their volatility for GC analysis. Silylation is a common technique where active hydrogens on the amine and hydroxyl groups are replaced with groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

Key Vibrations: For this compound derivatives, characteristic peaks include O-H and N-H stretching (typically broad in the 3200-3600 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹).[6] The presence of intramolecular hydrogen bonding between the hydroxyl and amino groups is a key feature that can be observed.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

-

Electronic Transitions: this compound derivatives exhibit absorption bands in the UV region, primarily due to π → π* transitions within the aromatic benzene (B151609) ring.[7] The position and intensity of these bands can be influenced by substituents on the aromatic ring and the solvent used.

Chiroptical Spectroscopy

These techniques are indispensable for studying the stereochemistry of chiral molecules like this compound derivatives.

-

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD spectra provide detailed information about the absolute configuration and conformation in solution.[6]

-

Electronic Circular Dichroism (ECD): The electronic equivalent of VCD, ECD measures the differential absorption of circularly polarized UV-Vis light. It is highly sensitive to the stereochemical arrangement of the chromophores and is a powerful tool for assigning the absolute configuration of chiral centers.[8][9]

Spectroscopic Data Summary

The following tables summarize typical quantitative data for cis-1-amino-2-indanol, which serves as a benchmark for its derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for (1R,2S)-(+)-1-Amino-2-indanol (Solvent: CDCl₃. Note: Chemical shifts can vary slightly based on solvent and concentration.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C1-H | ~4.3 | - |

| C2-H | ~4.7 | - |

| C3-H₂ | ~2.8 (dd), ~3.1 (dd) | - |

| Aromatic-H | 7.2 - 7.4 (m) | - |

| C1 | - | ~60 |

| C2 | - | ~75 |

| C3 | - | ~39 |

| Aromatic C | - | ~124-128 |

| Aromatic C (quaternary) | - | ~140-142 |

Table 2: Key IR Absorption Frequencies for cis-1-Amino-2-indanol

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| O-H / N-H stretch | 3200 - 3600 | Broad, indicates hydrogen bonding |

| Aromatic C-H stretch | 3000 - 3100 | Sharp peaks |

| Aliphatic C-H stretch | 2850 - 3000 | Sharp peaks |

| Aromatic C=C stretch | 1400 - 1600 | Multiple sharp bands |

| C-O stretch | 1050 - 1150 | Strong band |

Table 3: Typical UV-Vis Absorption Maxima (λmax)

| Compound Family | λmax Range (nm) | Transition Type |

| This compound Derivatives | ~260 - 280 | π → π* (Aromatic Ring) |

Table 4: Common Mass Spectrometry Fragmentation Patterns for Silylated Derivatives

| Derivative | Common Fragment Ions | Description |

| TBDMS Derivatives | [M-15]⁺, [M-57]⁺ | Loss of CH₃, Loss of tert-butyl (C₄H₉) |

| TMS Derivatives | [M-15]⁺ | Loss of CH₃ |

Experimental Protocols & Workflows

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

General Workflow for Spectroscopic Characterization

The characterization of a newly synthesized this compound derivative typically follows a logical progression of spectroscopic analyses to confirm its structure, purity, and stereochemistry.

Complementary Nature of Spectroscopic Data

No single technique provides a complete picture. The power of spectroscopic analysis lies in integrating data from multiple methods to build a comprehensive and unambiguous structural assignment.

Methodology: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[2]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[10]

-

Data Acquisition:

-

Record a standard ¹H NMR spectrum.

-

Record a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Methodology: GC-MS with Silylation

-

Derivatization:

-

Place a small, accurately weighed amount of the sample (~1 mg) into a micro vial and thoroughly dry it under vacuum or a stream of nitrogen.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) in an appropriate solvent like acetonitrile (B52724) or pyridine.

-

Heat the mixture (e.g., 60-100 °C) for a specified time (30 min to 4 hours) to ensure complete derivatization.

-

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with a quadrupole analyzer). Use a capillary column suitable for separating the derivatives (e.g., a nonpolar SLB-5ms column).

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

Use a temperature program that effectively separates the components.

-

Acquire mass spectra over a relevant m/z range (e.g., 50-600 amu) in EI mode.

-

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with library data or interpret the fragmentation based on known pathways.

Methodology: FTIR Spectroscopy

-

Sample Preparation:

-

Solids: Prepare a KBr (potassium bromide) pellet by finely grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Liquids/Solutions: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or use a solution cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder (or pure solvent) first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands and assign them to the functional groups present in the molecule.

Conclusion

The structural and stereochemical integrity of this compound derivatives is paramount to their function in catalysis and medicine. A comprehensive spectroscopic analysis, integrating data from NMR, MS, IR, and chiroptical methods, provides the necessary framework for complete characterization. The protocols and data presented in this guide offer a robust starting point for researchers working with this important class of molecules, ensuring high-quality, reliable, and reproducible results.

References

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Chiral Resolution of Racemic cis-Aminoindanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure cis-1-amino-2-indanol is a critical chiral building block in modern organic and medicinal chemistry.[1][2] Its rigid, bicyclic structure makes it an invaluable component in the synthesis of chiral ligands, auxiliaries, and catalysts for asymmetric transformations.[1][3] Notably, the (1S, 2R)-enantiomer is a key structural motif in the potent HIV protease inhibitor, Indinavir, marketed as Crixivan®.[3] Given the stereospecific nature of pharmacological activity, the efficient separation of the racemic mixture of cis-aminoindanol into its constituent enantiomers is of paramount importance. This technical guide provides an in-depth overview of the primary methods for the chiral resolution of racemic cis-aminoindanol, with a focus on diastereomeric crystallization, enzymatic resolution, and chromatographic separation. Detailed experimental protocols and comparative quantitative data are presented to aid researchers in selecting and implementing the most suitable resolution strategy for their specific needs.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and widely employed method for chiral resolution on an industrial scale. This technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the desired enantiomer of the amino alcohol is recovered by treating the isolated diastereomeric salt with a base.

Key Resolving Agents

Several chiral acids have been successfully utilized as resolving agents for racemic cis-aminoindanol. The choice of the resolving agent is crucial and can significantly impact the efficiency of the resolution process.

-

Tartaric Acid: Tartaric acid, a readily available and inexpensive chiral resolving agent, has been effectively used for the complete resolution of cis--aminoindanol.[1]

-

(S)-2-Phenylpropionic Acid: This resolving agent has demonstrated high efficiency in selectively crystallizing the ammonium (B1175870) salt formed with (1R, 2S)-1-amino-2-indanol.[1][4]

Quantitative Data for Diastereomeric Crystallization

| Resolving Agent | Target Enantiomer | Yield (%) | Enantiomeric Excess (de/ee%) | Reference |

| L-Tartaric Acid | (1S, 2R)-aminoindanol | 50% (overall from indene) | >99% ee | [3] |

| (S)-2-Phenylpropionic Acid | (1R, 2S)-aminoindanol | 35 | 99% de | [1][4] |

Experimental Protocol: Resolution with (S)-2-Phenylpropionic Acid

This protocol is a representative example of a diastereomeric crystallization process.

-

Salt Formation: Dissolve racemic cis-1-amino-2-indanol in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Addition of Resolving Agent: Add 0.5 equivalents of (S)-2-phenylpropionic acid to the solution. The use of a sub-stoichiometric amount of the resolving agent is often optimal for achieving high diastereomeric excess in the crystalline salt.

-

Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, ((1R, 2S)-1-aminoindanol)-(S)-2-phenylpropionic acid).

-

Isolation: Isolate the crystalline salt by filtration and wash it with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., sodium hydroxide (B78521) solution).

-

Extraction and Purification: Separate the organic layer, which now contains the free (1R, 2S)-1-amino-2-indanol. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the enantiomerically enriched product.

-

Recovery of Resolving Agent: The aqueous layer containing the sodium salt of (S)-2-phenylpropionic acid can be acidified to recover the resolving agent for reuse.[1]

Caption: Workflow for Diastereomeric Crystallization.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative to classical chemical methods. This kinetic resolution strategy relies on the ability of enzymes, typically lipases or proteases, to selectively acylate or hydrolyze one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.

Key Enzymes and Reactions

-

Pseudomonas cepacia Lipase (B570770) (PSL): This lipase has been used for the R-selective acylation of N-Cbz protected racemic cis-1-amino-2-indanol with vinyl acetate (B1210297) as the acyl donor.[1]

-

Candida antarctica Lipase B (CAL-B): Immobilized CAL-B (Novozym 435®) has been employed in a continuous-flow system for the selective N-acetylation of (1S, 2R)-1-amino-2-indanol using ethyl acetate as the acyl donor.[5]

Quantitative Data for Enzymatic Resolution

| Enzyme | Substrate | Reaction Type | Product (Yield, ee%) | Unreacted Enantiomer (Yield, ee%) | Reference |

| Pseudomonas cepacia Lipase (PSL) | N-Cbz protected cis-aminoindanol | R-selective acylation | R-acylated (43%, >99% ee) | S-enantiomer | [1] |

| Candida antarctica Lipase B (CAL-B) | cis-aminoindanol | (1S, 2R)-selective N-acetylation | N-acetyl-(1S, 2R)-aminoindanol (50% conversion, 99% ee) | (1R, 2S)-aminoindanol | [5] |

Experimental Protocol: Continuous-Flow Enzymatic Resolution with CAL-B

This protocol highlights a modern and efficient approach to enzymatic resolution.

-

System Setup: A continuous-flow reactor is packed with immobilized Candida antarctica lipase B (Novozym 435®).

-

Substrate Solution: A solution of racemic cis-1-amino-2-indanol is prepared in a suitable organic solvent (e.g., THF) with ethyl acetate serving as the acyl donor.

-

Flow Reaction: The substrate solution is continuously pumped through the packed-bed reactor at a controlled flow rate (e.g., 0.1 mL/min) to achieve a specific residence time (e.g., 64 minutes).[5]

-

Collection: The effluent from the reactor, containing a mixture of the acylated (1S, 2R)-enantiomer and the unreacted (1R, 2S)-enantiomer, is collected.

-

Separation: The acylated and unreacted enantiomers are separated by standard chromatographic techniques (e.g., column chromatography).

-

Deprotection (if necessary): The N-acetyl group can be removed from the acylated enantiomer by hydrolysis to yield the free (1S, 2R)-aminoindanol.

Caption: Workflow for Enzymatic Kinetic Resolution.

Chromatographic Resolution

Chromatographic methods offer high resolution and can be adapted for both analytical and preparative scales. The separation can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral auxiliary to form diastereomers that can be separated on a standard achiral stationary phase.

Derivatization Followed by Chromatography

A common strategy involves the derivatization of racemic cis-aminoindanol with an enantiomerically pure amino acid derivative, such as Boc-Phe-OH. The resulting diastereomeric amides can then be separated using standard silica (B1680970) gel chromatography.

Quantitative Data for Chromatographic Resolution

| Derivatizing Agent | Diastereomer 1 Yield (%) | Diastereomer 2 Yield (%) | Final Product Yield (%) | Reference |

| Boc-Phe-OH | 40 | 40 | 93 | [1][6] |

Experimental Protocol: Resolution via Diastereomeric Derivatization

-

Peptide Coupling: Racemic cis-1-amino-2-indanol is coupled with Boc-Phe-OH using standard peptide coupling reagents (e.g., a carbodiimide (B86325) like DCC or EDC and an activator like HOBt) in an appropriate solvent (e.g., dichloromethane).

-

Boc Deprotection: The Boc protecting group is removed from the resulting diastereomeric amides using a strong acid, such as trifluoroacetic acid (TFA).[3]

-

Chromatographic Separation: The mixture of diastereomeric phenylalanine amides is separated by column chromatography on silica gel.[6]

-

Amide Bond Cleavage: The separated diastereomers are individually subjected to hydrolysis (e.g., using sodium methoxide) to cleave the amide bond and liberate the respective enantiomerically pure cis-1-amino-2-indanol.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Strategies for Accessing cis-1-Amino-2-Indanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Complex Stereochemistry of Aminoindanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aminoindanol, a chiral bicyclic amino alcohol, is a critical building block in modern asymmetric synthesis and drug discovery. Its rigid structure and well-defined stereochemical orientations make it an invaluable chiral auxiliary and a key component in numerous pharmaceuticals, most notably the HIV protease inhibitor Indinavir. This technical guide provides an in-depth exploration of the structure and stereochemistry of this compound's four stereoisomers. It details experimental protocols for their separation and characterization using chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, and presents quantitative data in structured tables for ease of comparison.

Structure and Stereoisomers of this compound

This compound possesses two chiral centers, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the amino and hydroxyl groups on the five-membered ring defines them as either cis or trans.

-

cis-Aminoindanol : The amino and hydroxyl groups are on the same side of the indane ring. The two cis enantiomers are (1R,2S)-aminoindanol and (1S,2R)-aminoindanol.

-

trans-Aminoindanol : The amino and hydroxyl groups are on opposite sides of the indane ring. The two trans enantiomers are (1R,2R)-aminoindanol and (1S,2S)-aminoindanol.

The conformational rigidity of the indane skeleton is a key feature, limiting the number of accessible conformations and thus enhancing stereochemical control in asymmetric reactions.[1]

Experimental Protocols for Stereochemical Elucidation

The precise determination of the stereochemistry of this compound isomers is crucial for their application. The following sections detail the key experimental techniques used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of all four stereoisomers of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based and cyclodextrin-based CSPs have shown to be effective for the separation of amino alcohols.[2]

Experimental Protocol: Separation of this compound Stereoisomers

This protocol is adapted from a method demonstrating the separation of both cis and trans enantiomeric pairs on a cyclofructan-based CSP.[3]

-

Instrumentation:

-

Agilent 1260 Infinity HPLC system (or equivalent) with a degasser, quaternary pump, autosampler, column thermostat, and a diode-array detector.

-

-

Chiral Stationary Phase:

-

Larihc CF6-P HPLC column (150 mm × 4.6 mm, 5-µm particle diameter).

-

-

Mobile Phase Preparation:

-

For normal-phase separation: Hexane and ethanol (B145695) (HPLC grade). A recommended starting condition is 80:20 (v/v) hexane:ethanol.[3]

-

Additives: A combination of trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) is recommended to improve peak shape and resolution. A typical concentration is 0.3% (v/v) TFA and 0.2% (v/v) TEA in the ethanol portion of the mobile phase.[3]

-

-

Sample Preparation:

-

Dissolve the this compound sample in ethanol at a concentration of 1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 2 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: UV at 263 nm[4]

-

-

Data Analysis:

-

Identify the peaks corresponding to each stereoisomer based on their retention times.

-

Calculate the enantiomeric excess (ee%) and diastereomeric ratio (dr) by integrating the peak areas.

-

| Stereoisomer | Retention Time (t_R, min) |

| (1S,2S)-(+)-trans-1-amino-2-indanol | ~10.5 |

| (1R,2R)-(-)-trans-1-amino-2-indanol | ~11.5 |

| (1S,2R)-(-)-cis-1-amino-2-indanol | ~13.0 |

| (1R,2S)-(+)-cis-1-amino-2-indanol | ~14.5 |

Note: Retention times are approximate and can vary based on the specific HPLC system, column condition, and exact mobile phase composition. The data presented is an estimation based on published chromatograms.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound isomers. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, and the coupling constants between the protons on C1 and C2 can help distinguish between cis and trans diastereomers. For the determination of enantiomeric excess, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed to induce chemical shift non-equivalence between the enantiomers.[5][6][7]

Experimental Protocol: Determination of Enantiomeric Excess using a Chiral Solvating Agent

This protocol describes a general method for determining the enantiomeric purity of this compound using a chiral solvating agent like (R)- or (S)-BINOL (1,1'-bi-2-naphthol).[5]

-

Materials and Equipment:

-

NMR Spectrometer (400 MHz or higher recommended).

-

Standard 5 mm NMR tubes.

-

(R)- or (S)-BINOL (enantiomerically pure).

-

This compound sample.

-

Deuterated chloroform (B151607) (CDCl₃).

-

-

Sample Preparation:

-

In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.

-

Add 1.0 to 1.5 equivalents of the chiral solvating agent (e.g., (S)-BINOL) to the NMR tube.

-

Shake the tube gently for about 30 seconds to ensure thorough mixing and complex formation.

-

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum at 25 °C.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

-

-

Data Analysis:

-

Identify a well-resolved proton signal that shows splitting into two distinct resonances for the two enantiomers. Protons close to the chiral centers (e.g., H1 and H2) are the most likely to exhibit this separation.

-

Carefully integrate the areas of these two signals.

-

Calculate the enantiomeric excess using the formula: ee% = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

-

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| (1S,2R)-(-)-cis-1-Amino-2-indanol | Aromatic: 7.15-7.30 (m, 4H), H2: 4.38 (m, 1H), H1: 4.15 (d, J=4.4 Hz, 1H), CH₂: 3.10 (dd, 1H), 2.85 (dd, 1H), NH₂/OH: broad s | Aromatic C: ~141, ~140, ~128, ~127, ~125, ~124, C2: ~74, C1: ~60, CH₂: ~40 |

| (1R,2S)-(+)-cis-1-Amino-2-indanol | Spectra are identical to the (1S,2R) enantiomer in an achiral solvent. | Spectra are identical to the (1S,2R) enantiomer in an achiral solvent. |

| trans-Aminoindanol Isomers | The H1-H2 coupling constant is typically larger in the trans isomers compared to the cis isomers. | Chemical shifts will differ from the cis isomers, particularly for C1 and C2. |

Note: The provided NMR data is compiled from various sources and represents typical values.[4][8][9][10] Exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a molecule. To perform this analysis, a single crystal of high quality is required. For amino alcohols like this compound, it is often advantageous to form a salt or a derivative to improve crystal quality.

Experimental Protocol: General Procedure for Single Crystal X-ray Diffraction

-

Crystallization:

-

Dissolve the purified this compound isomer (or a derivative) in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane).

-

Slowly evaporate the solvent at room temperature or use vapor diffusion or slow cooling techniques to grow single crystals. For the salt bis(2-hydroxy-2,3-dihydro-1H-inden-1-aminium) sulfate, crystals were obtained from a one-pot reflux synthesis using 1-propanol.[10]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Crystallographic Data for bis(2-hydroxy-2,3-dihydro-1H-inden-1-aminium) sulfate [10]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) |

| β (°) | 93.243(2) |

| V (ų) | 2022.17(6) |

This data corresponds to a salt of cis-1-amino-2-indanol and confirms the cis relationship between the amino and hydroxyl groups through the determined crystal structure.[10]

Conclusion

The stereochemical elucidation of this compound is a multifaceted process that relies on a combination of powerful analytical techniques. Chiral HPLC provides an excellent method for the separation and quantification of all four stereoisomers. NMR spectroscopy, particularly with the use of chiral solvating agents, offers a rapid and non-destructive means of determining enantiomeric purity and confirming the relative stereochemistry. Finally, single-crystal X-ray diffraction stands as the definitive method for the unambiguous assignment of both relative and absolute configuration. A thorough understanding and application of these techniques are essential for researchers and drug development professionals working with this vital chiral building block.

References

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. rsc.org [rsc.org]

- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. (1R,2S)-1-Amino-2-indanol (136030-00-7) 1H NMR spectrum [chemicalbook.com]

- 9. (1S,2R)-(-)-cis-1-Amino-2-indanol(126456-43-7) 1H NMR [m.chemicalbook.com]

- 10. journals.iucr.org [journals.iucr.org]

The Ascendance of Aminoindanol: A Chiral Auxiliary's Journey from Discovery to Indispensable Tool in Asymmetric Synthesis

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, history, and application of cis-1-aminoindan-2-ol as a cornerstone chiral auxiliary in modern organic chemistry.

Introduction

In the landscape of asymmetric synthesis, the development of effective chiral auxiliaries stands as a pivotal achievement, enabling the selective synthesis of single enantiomers of chiral molecules. Among these, cis-1-aminoindan-2-ol has emerged as a particularly versatile and powerful tool. Its rigid bicyclic structure, derived from indane, provides a well-defined steric environment that imparts high levels of stereocontrol in a variety of chemical transformations. This technical guide delves into the discovery and historical development of aminoindanol, its synthesis, and its wide-ranging applications as a chiral auxiliary, supported by quantitative data and detailed experimental protocols.

The significance of this compound was profoundly highlighted by its crucial role in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor.[1][2] This application, in particular, propelled this compound into the forefront of pharmaceutical research and process development, demonstrating its industrial viability and importance.

Discovery and Historical Context

The first synthesis of racemic cis-1-aminoindan-2-ol was reported in 1951.[1] However, its potential as a chiral auxiliary in asymmetric synthesis was not fully realized until much later. A significant turning point came with the work of E.J. Corey and his research group, who pioneered the use of chiral oxazaborolidines for the enantioselective reduction of ketones.[3] This research laid the groundwork for the application of chiral amino alcohols, like this compound, as ligands in catalysis.

The unique conformational rigidity of the this compound skeleton, where the methylene (B1212753) link between the aromatic ring and the alcohol moiety constrains the molecule, was recognized as a key advantage over more flexible auxiliaries like phenylglycinol.[1] This rigidity is instrumental in achieving high levels of diastereo- and enantioselectivity in chemical reactions. Enantiomerically pure cis-1-aminoindan-2-ol and its derivatives have been extensively utilized in asymmetric synthesis since 1991.[1]

Synthesis of Enantiomerically Pure cis-1-Aminoindan-2-ol

The practical and large-scale synthesis of enantiomerically pure cis-1-aminoindan-2-ol has been a subject of intensive research. Several effective methods have been developed, with some of the most notable contributions coming from the research groups of Senanayake and Ghosh.

Jacobsen Epoxidation Route (Senanayake et al.)

One of the most efficient and widely used methods for preparing enantiopure cis-aminoindanol involves the asymmetric epoxidation of indene (B144670) using Jacobsen's catalyst.[1] This approach provides access to either enantiomer of the chiral auxiliary in high yield and enantiomeric excess.

Experimental Protocol: Synthesis of (1S,2R)-cis-1-Aminoindan-2-ol

-

Epoxidation of Indene: To a solution of indene in a suitable solvent (e.g., chlorobenzene), (S,S)-(salen)Mn(III)Cl (0.7 mol%), and 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (3 mol%) are added. The mixture is cooled, and aqueous sodium hypochlorite (B82951) (NaOCl) is added dropwise. The reaction is monitored until completion to yield (1S,2S)-indene oxide.[1]

-

Epoxide Opening and Hydrolysis: The resulting indene oxide is then subjected to a modified Ritter reaction. Treatment with a mixture of sulfuric acid and acetonitrile, followed by hydrolysis, yields the desired (1S,2R)-cis-1-aminoindan-2-ol.[4]

Logical Relationship: Synthesis of this compound via Jacobsen Epoxidation

Caption: Synthesis of (1S,2R)-cis-1-Aminoindan-2-ol from indene.

Enzymatic Resolution Route (Ghosh et al.)

An alternative strategy developed by Ghosh and coworkers utilizes an enzymatic resolution to separate the enantiomers of a racemic intermediate.[1]

Experimental Protocol: Synthesis of (1S,2S)-Azidoindanol

-

Epoxidation and Azide (B81097) Opening: Indene is first epoxidized with a reagent like m-chloroperoxybenzoic acid (MCPBA) to form racemic indene oxide. This epoxide is then opened with sodium azide to produce racemic trans-2-azido-1-indanol.[1]

-

Enzymatic Resolution: The racemic azidoindanol is then subjected to enzymatic acylation using an immobilized lipase (B570770) (such as Lipase PS on Celite) and an acyl donor (e.g., isopropenyl acetate). The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted (1S, 2S)-azidoindanol and the acylated (1R, 2R)-azido acetate, both with high enantiomeric excess.[1] The desired this compound can then be obtained through subsequent chemical transformations.

Applications in Asymmetric Synthesis

The utility of cis-1-aminoindan-2-ol as a chiral auxiliary is broad, finding application in a range of carbon-carbon bond-forming reactions and reductions.

Aldol (B89426) Reactions

Ghosh and coworkers demonstrated the effectiveness of an this compound-derived oxazolidinone as a chiral auxiliary in asymmetric syn-aldol reactions.[1] The rigid framework of the auxiliary enforces a specific conformation of the enolate, leading to high diastereoselectivity.

| Aldehyde | Diastereomeric Excess (de) | Yield (%) |

| Propionaldehyde | >99% | 85 |

| Isobutyraldehyde | >99% | 82 |

| Benzaldehyde | >99% | 78 |

| Table 1: Diastereoselective Aldol Reactions Using an this compound-Derived Oxazolidinone Auxiliary. [1] |

Experimental Protocol: Asymmetric Aldol Reaction

-

Formation of the Chiral Auxiliary: cis-1-Aminoindan-2-ol is reacted with disuccinimidyl carbonate in the presence of a base like triethylamine (B128534) to form the corresponding oxazolidinone.[1]

-

Acylation: The oxazolidinone is then acylated with the desired acyl chloride or anhydride (B1165640) (e.g., propionyl chloride).

-

Enolate Formation and Aldol Addition: The N-acyl oxazolidinone is treated with a boron triflate reagent (e.g., dibutylboron triflate) and a tertiary amine base to generate the boron enolate. Subsequent addition of an aldehyde at low temperature affords the aldol adduct with high diastereoselectivity.[1]

-

Auxiliary Removal: The chiral auxiliary can be cleaved under various conditions, for instance, by reduction with lithium aluminum hydride (LAH) to yield the corresponding chiral diol.[1]

Experimental Workflow: Asymmetric Aldol Reaction

Caption: Workflow for an this compound-mediated aldol reaction.

Diels-Alder Reactions

Researchers at Merck have utilized an oxazolidinone derived from this compound as a chiral auxiliary in Diels-Alder reactions.[1] While the levels of stereocontrol were found to be modest in some cases, these studies contributed to understanding the scope of this auxiliary.

| Diene | Dienophile Acyl Group | Diastereomeric Excess (de) |

| Isoprene | Acryloyl | Low |

| Piperylene | Crotonyl | Low |

| Table 2: Diels-Alder Reactions with an this compound-Derived Auxiliary. [1] |

Asymmetric Reductions

One of the earliest applications of cis-1-aminoindan-2-ol in asymmetric synthesis was as a ligand for chiral oxazaborolidine-catalyzed reductions of prochiral ketones, as reported by Didier et al.[1] This laid the foundation for the development of numerous this compound-based catalysts for enantioselective reductions.

| Ketone | Ligand Derived From | Enantiomeric Excess (ee) |

| α-Chloroacetophenone | This compound | High |

| Various Aromatic Ketones | This compound | High |

| Table 3: Enantioselective Ketone Reductions using this compound-derived Oxazaborolidine Catalysts. [1] |

Signaling Pathway: Catalytic Cycle of Oxazaborolidine Reduction

Caption: Catalytic cycle for the enantioselective reduction of a ketone.

Conclusion

cis-1-Aminoindan-2-ol has firmly established itself as a premier chiral auxiliary in the field of asymmetric synthesis. Its discovery and subsequent development have provided chemists with a powerful and versatile tool for the construction of complex chiral molecules with high levels of stereocontrol. The rigid, well-defined structure of this compound is the key to its success, enabling predictable and highly selective outcomes in a variety of important chemical transformations. From its pivotal role in the synthesis of life-saving pharmaceuticals to its broader application in academic research, the history of this compound serves as a compelling example of how the development of novel chiral auxiliaries can drive significant advances in synthetic organic chemistry. The continued exploration of new applications for this remarkable molecule and its derivatives promises to yield further innovations in the years to come.

References

A Technical Guide to the Physical and Chemical Properties of Aminoindanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminoindanol isomers. Renowned for their role as chiral auxiliaries and key intermediates in the synthesis of pharmaceuticals, a thorough understanding of their characteristics is paramount for their effective application in research and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the relationships between these isomers.

Stereoisomerism of 1-Amino-2-indanol

1-Amino-2-indanol possesses two chiral centers, giving rise to four stereoisomers: two pairs of enantiomers, which are diastereomers of each other (cis and trans). The rigid, bicyclic structure of the indane core imparts distinct conformational constraints that are fundamental to its efficacy in asymmetric synthesis.[1][2]

Caption: Stereoisomers of 1-Amino-2-indanol.

Physical Properties of this compound Isomers

The physical properties of the this compound isomers are critical for their handling, purification, and application. The following table summarizes key quantitative data for the most common isomers.

| Property | (1S,2R)-(-)-cis-1-Amino-2-indanol | (1R,2S)-(+)-cis-1-Amino-2-indanol | (1S,2S)-(+)-trans-1-Amino-2-indanol | (1R,2R)-(-)-trans-1-Amino-2-indanol |

| CAS Number | 126456-43-7[3][4][5][6] | 136030-00-7[7][8] | 163061-74-3 | 163061-73-2[9] |

| Molecular Formula | C₉H₁₁NO[3][5][6] | C₉H₁₁NO[7] | C₉H₁₁NO | C₉H₁₁NO[9] |

| Molecular Weight | 149.19 g/mol [3][5][6] | 149.19 g/mol [7] | 149.19 g/mol | 149.19 g/mol [9] |

| Melting Point | 118-121 °C[3][4][5] | 118-121 °C[7][8] | 142-146 °C | Not specified |

| Specific Rotation [α] | -62° (c=0.5, CHCl₃)[3][10] | +63° (c=0.2, CHCl₃)[7] | +23.0° (c=1, ethanol) | Not specified |

| Appearance | White to light beige powder[3][10] | Solid[7] | Solid | Not specified |

| Solubility | Soluble in Methanol[3][11] | Not specified | Not specified | Not specified |

Chemical Properties and Applications

The chemical properties of this compound isomers are largely defined by the presence of the amino and hydroxyl functional groups. These groups allow for the formation of a variety of derivatives and make them effective ligands in asymmetric catalysis.

-

Acidity and Basicity: As amino alcohols, they are amphoteric compounds. The pKa of the protonated amino group is a key parameter in their use as resolving agents and in pH-dependent separation techniques.[2]

-

Reactivity: The amino and hydroxyl groups can be readily derivatized to form amides, esters, carbamates, and oxazolidinones. These derivatives are often employed as chiral auxiliaries in a wide range of asymmetric reactions, including aldol (B89426) additions, Diels-Alder reactions, and catalytic reductions.[1]

-

Coordination Chemistry: The vicinal amino alcohol moiety acts as a bidentate ligand, capable of coordinating to metal centers. This property is exploited in the formation of chiral catalysts, such as oxazaborolidines for the enantioselective reduction of ketones.[1][3][5]

-

Pharmaceutical Relevance: The (1S,2R)-cis-isomer is a crucial building block in the synthesis of Indinavir, a protease inhibitor used in the treatment of HIV.[3][5] The rigid conformation of the this compound core is instrumental in achieving the high stereoselectivity required for the drug's efficacy.[1]

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of this compound isomers is determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded.

Measurement of Specific Rotation

Methodology: Specific rotation is measured using a polarimeter. A solution of the this compound isomer of a known concentration is prepared in a specified solvent (e.g., chloroform (B151607) or methanol). This solution is placed in a polarimeter cell of a defined path length. The angle of rotation of plane-polarized light passing through the solution is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm). The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Chromatographic Separation of Isomers

Methodology: The separation of this compound stereoisomers can be achieved using various chromatographic techniques.

-

Gas Chromatography (GC): Enantiomeric excess (ee) is often determined by GC analysis of derivatized aminoindanols on a chiral stationary phase.[4][7]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for both analytical and preparative separation of enantiomers. This involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

-

Capillary Electrophoresis (CE): CE can be used to separate both the cis/trans diastereomers and the enantiomers. The separation of diastereomers can be achieved by controlling the pH of the buffer, while enantiomeric separation requires the addition of a chiral selector, such as a cyclodextrin, to the buffer.[2]

Synthesis and Resolution Workflow

The enantiomerically pure forms of this compound are typically obtained through the resolution of a racemic mixture. A common strategy involves diastereomeric salt formation with a chiral acid.

Caption: Typical workflow for the resolution of racemic cis-aminoindanol.

References

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of cis-/trans-diastereomers and enantiomers of this compound and aminoindan using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 4. (1S,2R) -(−)-顺式-1-氨基-2-茚满醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 6. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1R,2S)-(+)-顺式-1-氨基-2-茚醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (1R,2S)-1-Amino-2-indanol | 136030-00-7 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. (1S,2R)-(-)-cis-1-Amino-2-indanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 11. (1S,2R)-(-)-1-Amino-2-indanol | 126456-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Medicinal Chemistry of Aminoindanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminoindanol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents. Its rigid bicyclic framework, endowed with chiral centers, provides a unique three-dimensional architecture that allows for precise spatial orientation of functional groups, making it an ideal building block for designing molecules with high affinity and selectivity for biological targets. This technical guide provides an in-depth exploration of the medicinal chemistry applications of this compound derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies used to evaluate their therapeutic potential.

Synthesis of this compound Derivatives

The synthetic accessibility of the this compound core and the ease with which it can be derivatized at both the amino and hydroxyl functionalities have contributed significantly to its widespread use. A general overview of the synthesis of key this compound derivatives is presented below.

General Experimental Protocol for the Synthesis of this compound Urea (B33335) and Thiourea (B124793) Derivatives

A common method for the synthesis of urea and thiourea derivatives of cis-1-amino-2-indanol involves the reaction of the amino group with an appropriate isocyanate or isothiocyanate.

Materials:

-

(1R,2S)-cis-1-amino-2-indanol

-

Substituted phenyl isocyanate or isothiocyanate

-

Dry toluene (B28343)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

A solution of (1R,2S)-cis-1-amino-2-indanol (0.5 mmol) in dry toluene (5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, the corresponding substituted phenyl isocyanate or isothiocyanate (0.5 mmol) is added.

-

The reaction mixture is stirred at room temperature for a period of 4 hours, during which the product typically precipitates out of solution.[1]

-

The resulting solid is collected by filtration, washed with a small amount of cold toluene, and dried under vacuum to yield the desired urea or thiourea derivative.[1]

-

The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

General Experimental Protocol for the Synthesis of this compound Sulfonamide Derivatives

Sulfonamide derivatives of this compound can be readily prepared by reacting the amino group with a sulfonyl chloride in the presence of a base.

Materials:

-

cis-1-amino-2-indanol

-

Tosyl chloride (or other sulfonyl chloride)

-

Triethylamine

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (B109758) (DCM) as solvent

-

Stirring apparatus

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

cis-1-amino-2-indanol is dissolved in dichloromethane in a round-bottom flask.

-

Triethylamine and a catalytic amount of DMAP are added to the solution.

-

The mixture is cooled in an ice bath, and a solution of tosyl chloride in dichloromethane is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Upon completion, the reaction mixture is washed successively with water, dilute acid (e.g., 1N HCl), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure sulfonamide derivative.[2]

Biological Applications and Experimental Evaluation

This compound derivatives have been investigated for a range of medicinal chemistry applications, most notably as antiviral, antidiabetic, and antibacterial agents.

This compound Derivatives as HIV-1 Protease Inhibitors

The rigid scaffold of this compound has proven to be an excellent P2-ligand for HIV-1 protease inhibitors, leading to the development of the highly successful antiretroviral drug, Indinavir.[3] The development of such inhibitors relies on robust enzymatic assays to determine their potency.

This protocol outlines a common method for measuring the inhibition of HIV-1 protease activity using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant HIV-1 Protease

-

FRET peptide substrate (e.g., containing a fluorophore and a quencher)

-

Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)

-

Test inhibitors (this compound derivatives) dissolved in DMSO

-

Reference inhibitor (e.g., Pepstatin A)

-

Black 96-well or 384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer.

-

Dissolve the FRET peptide substrate and test/reference inhibitors in DMSO to create stock solutions.

-

Prepare serial dilutions of the inhibitors in assay buffer.

-

Dilute the recombinant HIV-1 protease in cold 1X assay buffer to the desired working concentration. Keep the enzyme on ice.

-

-

Assay Procedure:

-

Add 2 µL of the diluted inhibitor solutions (or DMSO for control) to the wells of the microplate.

-

Add 40 µL of the diluted HIV-1 protease solution to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Warm the FRET substrate solution to the reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.[4]

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition is calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be subsequently determined from the IC50 value.[4]

-

Quantitative Data: HIV-1 Protease Inhibition by this compound Derivatives

| Compound | Ki (nM) | IC50 (nM) | Reference |

| Indinavir | 0.015 (ritonavir boosted) | - | [5] |

| GRL-0519 | - | - | [6] |

| Derivative 25j | - | 0.34 | [7] |

| Derivative 20 | 2.1 | - | [8] |

| Derivative 23 | 23 | - | [8] |

The following diagram illustrates the lifecycle of the Human Immunodeficiency Virus (HIV) and highlights the critical role of HIV protease, the target of many this compound-based inhibitors.

This compound Derivatives as α-Glucosidase Inhibitors

Derivatives of this compound have shown promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] Inhibition of this enzyme can help to manage postprandial hyperglycemia, a key factor in type 2 diabetes.

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate (B84403) buffer (pH 6.8)

-

Test inhibitors (this compound derivatives) dissolved in 50% DMSO

-

Acarbose (B1664774) (positive control)

-

1 M Sodium carbonate (Na2CO3) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare solutions of the test samples and acarbose in 50% DMSO. Perform serial dilutions for IC50 determination.

-

Prepare a 0.1 U/mL solution of α-glucosidase in phosphate buffer.

-

Prepare a 2 mM solution of pNPG in phosphate buffer.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 10 µL of the sample solution and 40 µL of the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 1 M Na2CO3 solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[9]

-

-

Data Analysis:

-

The percentage of α-glucosidase inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantitative Data: α-Glucosidase Inhibition by this compound Derivatives

| Compound | IC50 (µM) | Reference |

| 2c | - | [1] |

| 2g | - | [1] |

| 2h | 9.64 ± 0.24 | [1] |

| 3i | - | [1] |

| Acarbose (control) | - | [1] |

The following diagram illustrates the process of carbohydrate digestion and absorption, highlighting the role of α-glucosidase and its inhibition by this compound derivatives.

This compound Derivatives as Antibacterial Agents

Certain this compound derivatives have demonstrated activity against pathogenic bacteria, including multidrug-resistant strains.[10] Their antibacterial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Acinetobacter baumannii)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (positive control)

-

Sterile 96-well microplates

-

Incubator

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 108 CFU/mL).

-

-

Serial Dilution of Test Compounds:

-

In a 96-well microplate, perform a two-fold serial dilution of the test compounds and the standard antibiotic in the growth medium.

-

-

Inoculation:

-

Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

-

Incubation:

-

Incubate the microplates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10]

-

Quantitative Data: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 8 | A. baumannii | 3.9025 - 15.625 | [10] |

| Compound 9 | A. baumannii | 3.9025 - 15.625 | [10] |

| Compound 8 | MRSA | 3.9025 - 15.625 | [10] |

| Compound 9 | MRSA | 3.9025 - 15.625 | [10] |

The following diagram outlines the general workflow for assessing the antibacterial activity of this compound derivatives.

Conclusion

This compound derivatives represent a highly valuable class of compounds in medicinal chemistry. Their unique structural features and synthetic tractability have enabled the development of potent and selective modulators of various biological targets. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound-based therapeutic agents. The continued exploration of this versatile scaffold holds significant promise for the discovery of new medicines to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HIV-1 protease inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. med.libretexts.org [med.libretexts.org]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]